1,3-dibenzyl-6-methylpyrimidine-2,4(1H,3H)-dione

C-H activation regioselectivity uracil functionalization

1,3-Dibenzyl-6-methylpyrimidine-2,4(1H,3H)-dione (CAS 85102-59-6) is a fully substituted uracil derivative featuring benzyl protection at N1 and N3 together with a methyl substituent at C6 in the pyrimidine-2,4-dione scaffold. This substitution pattern distinguishes it from isomeric dibenzylpyrimidinediones that bear the methyl group at C5 or carry alternative N-protecting groups.

Molecular Formula C19H18N2O2
Molecular Weight 306.4 g/mol
Cat. No. B14403522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-dibenzyl-6-methylpyrimidine-2,4(1H,3H)-dione
Molecular FormulaC19H18N2O2
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESCC1=CC(=O)N(C(=O)N1CC2=CC=CC=C2)CC3=CC=CC=C3
InChIInChI=1S/C19H18N2O2/c1-15-12-18(22)21(14-17-10-6-3-7-11-17)19(23)20(15)13-16-8-4-2-5-9-16/h2-12H,13-14H2,1H3
InChIKeyJMEQRQUZONDCEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dibenzyl-6-methylpyrimidine-2,4(1H,3H)-dione – Structural and Synthetic Baseline for Pyrimidinedione Procurement


1,3-Dibenzyl-6-methylpyrimidine-2,4(1H,3H)-dione (CAS 85102-59-6) is a fully substituted uracil derivative featuring benzyl protection at N1 and N3 together with a methyl substituent at C6 in the pyrimidine-2,4-dione scaffold. This substitution pattern distinguishes it from isomeric dibenzylpyrimidinediones that bear the methyl group at C5 or carry alternative N-protecting groups [1]. It is widely employed as a stable, crystalline intermediate in synthetic routes toward biologically active uracil analogs, including HIV-1 reverse transcriptase and methionine synthase inhibitors [2].

Why a 1,3-Dibenzyl-6-methylpyrimidine-2,4(1H,3H)-dione Cannot Be Swapped for a Generic Dibenzylpyrimidinedione


Simple replacement of 1,3-dibenzyl-6-methylpyrimidine-2,4(1H,3H)-dione with a generic dibenzylpyrimidinedione fails because the position of the C6-methyl substituent directly controls regiochemical outcomes in downstream C–H functionalization, influences the hydrolytic lability of the benzyl protecting groups, and determines the compound's utility as a proven gateway intermediate for HIV-1 reverse-transcriptase-targeted libraries [1][2]. Substituting the 6-methyl isomer with a 5-methyl or unsubstituted analog alters the electronic environment at the reactive 5-position, leading to divergent arylation regioselectivity and potentially incompatible deprotection kinetics [3].

Quantitative Differentiation Evidence for 1,3-Dibenzyl-6-methylpyrimidine-2,4(1H,3H)-dione vs Closest Analogs


Regioselective C–H Arylation: 6-Methyl Directs Exclusive 5-Arylation Under Cu-Free Conditions

When 1,3-dibenzyl-6-methylpyrimidine-2,4(1H,3H)-dione is subjected to Pd-catalyzed direct C–H arylation, the 6-methyl substituent blocks the C6 position, enforcing exclusive arylation at C5 under Cu-free conditions. This contrasts sharply with 1,3-dibenzyluracil (lacking a C6 substituent), which produces mixtures of 5- and 6-arylated products unless CuI is added [1]. The target compound therefore provides predictable access to 5-aryl-6-methyluracil libraries without copper co-catalyst optimization, a distinct operational advantage documented by Čerňová et al. (2011) [2].

C-H activation regioselectivity uracil functionalization

Validated Precursor for HIV-1 RT Inhibitor Fragments: Demonstrated Synthetic Tractability

A peer-reviewed synthetic route uses 1,3-dibenzyl-6-methylpyrimidine-2,4(1H,3H)-dione as the immediate precursor to 1,3-dibenzyl-6-(3,4-epoxybutyl)uracil, a compound explicitly described as a key intermediate for HIV-1 reverse transcriptase and methionine synthase inhibitors [1]. This route is not disclosed for the isomeric 1,3-dibenzyl-5-methylpyrimidine-2,4(1H,3H)-dione. No comparable synthesis linking the 5-methyl isomer to the same inhibitor scaffold has been reported in the open literature, making the 6-methyl derivative the reference starting material for this pharmacophore [2].

HIV-1 reverse transcriptase medicinal chemistry chemical intermediate

Spectral Fingerprint Differentiates 6-Methyl from 5-Methyl Isomer for Identity Confirmation

The 1H-NMR and MS(GC) spectra of 1,3-dibenzyl-6-methylpyrimidine-2,4(1H,3H)-dione are archived in the Wiley KnowItAll spectral library (SpectraBase Compound ID 32KkDI7Q8if) [1]. In contrast, the 5-methyl isomer (CAS 34001-56-4) exhibits a distinct 1H-NMR splitting pattern due to the C5-methyl group's proximity to the C4 carbonyl. For procurement purposes, the unequivocal spectral fingerprint enables rapid identity verification via NMR or GC-MS, distinguishing it from the 5-methyl isomer and from N1-monobenzyl or N3-monobenzyl byproducts that frequently contaminate samples from non-optimized syntheses [2].

NMR spectroscopy quality control structural isomer discrimination

Deprotection Orthogonality: Benzyl Groups Can Be Removed Without Affecting the 6-Methyl Substituent

The N1,N3-dibenzyl protection strategy allows clean removal under BBr3 or transfer hydrogenolysis conditions while preserving the C6-methyl group, a critical requirement when the methyl substituent must remain in place for subsequent biological activity [1]. This orthogonality is not universally achievable with other N-protecting groups such as N-alkoxymethyl or N-allyl, which either require harsher acidic conditions that can lead to partial migration of the methyl group or necessitate additional synthetic steps to reinstall the methyl [2]. The dibenzyl protection therefore offers a balanced deprotection profile specifically suited for the 6-methyl substitution pattern.

protecting group chemistry BBr3 deprotection hydrogenolysis

Evidence-Backed Application Scenarios for 1,3-Dibenzyl-6-methylpyrimidine-2,4(1H,3H)-dione in Drug Discovery and Chemical Biology


Synthesis of 5-Aryl-6-methyluracil Libraries for Structure–Activity Relationship (SAR) Studies

When a project requires systematic exploration of the 5-position of the uracil ring while keeping the 6-methyl group constant, 1,3-dibenzyl-6-methylpyrimidine-2,4(1H,3H)-dione is the preferred substrate because it delivers exclusive 5-arylation under Cu-free Pd-catalyzed conditions, as demonstrated in the J. Org. Chem. 2011 study [1]. This avoids regiomixture purification steps and ensures library members are structurally homogeneous, accelerating SAR table generation for medicinal chemistry campaigns.

Reliable Intermediate Sourcing for HIV-1 Reverse Transcriptase Inhibitor Programs

Research groups pursuing HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) based on the 6-(epoxybutyl)uracil scaffold should stipulate this specific compound as the synthetic entry point, because the published four-step route starting from 6-methyluracil and proceeding through 1,3-dibenzyl-6-methyluracil has been peer-validated [1]. Using the 5-methyl isomer or unprotected 6-methyluracil would require substantial route re-design, adding months to hit-to-lead timelines.

Analytical Reference Standard for Detecting Isomeric Impurities in Commercial Uracil Building Blocks

Production and QC laboratories can adopt the SpectraBase 1H-NMR and MS(GC) fingerprints of 1,3-dibenzyl-6-methylpyrimidine-2,4(1H,3H)-dione as a gold-standard reference to screen incoming batches for positional isomer contamination (e.g., 5-methyl or monobenzyl byproducts) [1]. Incorporating this spectral check into the Certificate of Analysis workflow reduces the risk of propagating undetected regioisomers into downstream biological assays.

Copper-Free Late-Stage Functionalization Protocols for Uracil-Based PROTACs or Bioconjugates

When designing uracil-containing PROTACs or fluorescent probes where residual copper contamination must be avoided, the compound's ability to undergo exclusive 5-arylation under Cu-free conditions is tactically advantageous [1]. Substituting the comparator 1,3-dibenzyluracil would require CuI addition, introducing a purification challenge for copper-sensitive biological conjugates.

Quote Request

Request a Quote for 1,3-dibenzyl-6-methylpyrimidine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.